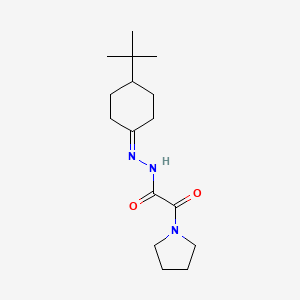![molecular formula C20H27NO2 B5107503 N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has been extensively studied in the field of pharmacology. PKC is a family of enzymes that regulate various cellular processes, including cell proliferation, differentiation, apoptosis, and signal transduction. AEB071 has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for a range of diseases.
Wirkmechanismus
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide selectively inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol (DAG) and phosphatidylserine (PS). This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to selectively inhibit PKCα, PKCβ, and PKCθ isoforms, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of T-cell activation, and reduction of inflammation. N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide is its selectivity for PKC, which allows for the specific inhibition of PKC-mediated signaling pathways. N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide is its potential off-target effects, which may affect other cellular processes. Additionally, the optimal dosage and duration of treatment for N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide have not been fully established, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Several future directions for the study of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide include:
1. Investigating the potential of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and neurological disorders.
2. Developing novel PKC inhibitors based on the structure of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide to improve its selectivity and efficacy.
3. Studying the mechanisms of PKC-mediated signaling pathways and their role in cellular processes.
4. Investigating the potential of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide as a tool for studying PKC-mediated signaling pathways in vitro and in vivo.
5. Conducting clinical trials to determine the safety and efficacy of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide in humans.
Synthesemethoden
The synthesis of N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide involves several steps, including the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form N-(1-adamantyl)-4-methoxybenzamide, which is then reacted with ethyl iodide to yield N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and neurological disorders. In cancer, N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to inhibit tumor growth and induce apoptosis in multiple types of cancer cells, including breast, lung, and prostate cancer cells. In autoimmune disorders, N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to suppress T-cell activation and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis. In neurological disorders, N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-13(21-19(22)17-3-5-18(23-2)6-4-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,13-16H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUBAHSEKXJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5107421.png)
![1-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5107428.png)
![3-[benzyl(methyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5107430.png)



![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)
![N-cyclopropyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5107473.png)
![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
